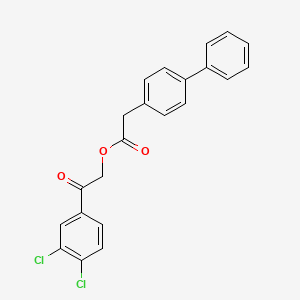

2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate, also known as DCPA, is a widely used herbicide that belongs to the class of phenylpyrazole carboxylates. It has been used to control weeds in various crops including soybean, cotton, and corn. Despite its widespread use, there is limited information available on its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate acts as an inhibitor of protoporphyrinogen oxidase (PPO), which is a key enzyme involved in the biosynthesis of chlorophyll. By inhibiting PPO, this compound disrupts the normal photosynthetic process in plants, leading to their death. The inhibition of PPO by this compound is irreversible, which makes it an effective herbicide for controlling weeds.

Biochemical and Physiological Effects:

This compound has been shown to have both biochemical and physiological effects on plants. It has been reported to induce oxidative stress and alter the expression of genes involved in the regulation of stress responses. This compound has also been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, this compound has been reported to alter the composition and structure of plant cell membranes, leading to their disruption and eventual death.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate has several advantages for use in lab experiments. It is a well-established herbicide with a known mode of action, which makes it a useful tool for studying herbicide resistance and metabolism in plants. This compound is also relatively cheap and easy to obtain, which makes it accessible to researchers with limited resources. However, this compound has some limitations as well. It is highly toxic and should be handled with care. Additionally, this compound has limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate. One area of interest is the development of new formulations of this compound that are more effective and environmentally friendly. Another area of research is the investigation of the potential health effects of this compound on humans and animals. Additionally, this compound can be used as a model compound to study the environmental fate and transport of herbicides in soil and water systems. Finally, this compound can be used to study the molecular mechanisms of herbicide resistance in weeds, which can help in the development of new herbicides with improved efficacy.

Synthesis Methods

2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate can be synthesized through various methods including the reaction of 2-(3,4-dichlorophenyl)acetic acid with 4-biphenylcarboxylic acid using thionyl chloride as a dehydrating agent. The reaction yields this compound as a white solid with a melting point of 102-104°C. The purity of the product can be confirmed through various analytical techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

Scientific Research Applications

2-(3,4-dichlorophenyl)-2-oxoethyl 4-biphenylylacetate has been shown to have potential applications in scientific research. It has been used as a tool to study the physiological and biochemical mechanisms of herbicide resistance in weeds. This compound has also been used to investigate the role of plant hormones in the regulation of herbicide metabolism and detoxification. Additionally, this compound has been used as a model compound to study the fate and transport of herbicides in the environment.

properties

IUPAC Name |

[2-(3,4-dichlorophenyl)-2-oxoethyl] 2-(4-phenylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2O3/c23-19-11-10-18(13-20(19)24)21(25)14-27-22(26)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-11,13H,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTWYJPPUZPAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4996211.png)

![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)

![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)

![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)

![2-(5-bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)

![5-{[1-(4-bromophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996274.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4996279.png)

![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)

![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)